molecular formula C53H82NO10PS B1221905 Pyrenesulfonylphosphatidylethanolamine CAS No. 74555-72-9

Pyrenesulfonylphosphatidylethanolamine

Cat. No.: B1221905
CAS No.: 74555-72-9
M. Wt: 956.3 g/mol
InChI Key: UJLCBUUYFXOGBG-QSCHNALKSA-N
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Description

Pyrenesulfonylphosphatidylethanolamine is a specialized phosphatidylethanolamine (PE) derivative labeled with a pyrene-sulfonyl fluorophore, designed as a versatile tool for membrane biophysics and cell biology research . Its primary research value lies in the unique photophysical properties of the pyrene moiety, particularly its ability to form excited-state dimers, or excimers, which exhibit a distinct red-shifted emission spectrum compared to the monomeric form . This excimer formation is concentration-dependent, enabling researchers to utilize this probe for monitoring a wide array of dynamic membrane processes. Key applications include the quantitative investigation of lateral lipid diffusion and membrane "fluidity" , the detection of lipid mixing during membrane fusion events , and the study of transbilayer lipid translocation (flip-flop) . Beyond assessing physical membrane properties, this compound serves as a critical substrate in enzymatic assays. It has been specifically employed for determining sphingomyelinase activity and is used in diagnostic research related to Niemann-Pick disease . The hydrophobic pyrene group, attached via a sulfonyl linkage, integrates effectively into the lipid bilayer with minimal perturbation to the native membrane structure, making it a superior analog for tracking the behavior of natural lipids compared to more polar fluorescent tags . This probe is therefore indispensable for elucidating lipid metabolism, intracellular lipid trafficking pathways, and the intricate mechanisms governing lipid-protein interactions in both artificial membranes and living cellular systems .

Properties

CAS No.

74555-72-9

Molecular Formula

C53H82NO10PS

Molecular Weight

956.3 g/mol

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(pyren-2-ylsulfonylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate

InChI

InChI=1S/C53H82NO10PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-50(55)61-42-48(64-51(56)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-63-65(57,58)62-39-38-54-66(59,60)49-40-46-36-34-44-30-29-31-45-35-37-47(41-49)53(46)52(44)45/h29-31,34-37,40-41,48,54H,3-28,32-33,38-39,42-43H2,1-2H3,(H,57,58)/t48-/m1/s1

InChI Key

UJLCBUUYFXOGBG-QSCHNALKSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNS(=O)(=O)C1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2)OC(=O)CCCCCCCCCCCCCCC

Synonyms

PSPEA
pyrenesulfonylphosphatidylethanolamine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key distinctions between pyrenesulfonylphosphatidylethanolamine and related compounds:

Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol) Primary Applications
This compound Not explicitly provided (N/A) Pyrenesulfonyl, PE backbone N/A Fluorescent membrane studies
Phosphatidylethanolamine (PE) Variable (C₃₈H₇₄NO₈P) Glycerol, fatty acids, phosphate-ethanolamine ~700–800 (varies with acyl chains) Membrane structure, autophagy, apoptosis
Phosphorylethanolamine C₂H₈NO₄P Phosphate-ethanolamine (no acyl chains) 141.0630 Metabolic intermediate, biomarker studies

Notes:

  • This compound’s fluorescence stems from its pyrenesulfonyl moiety, absent in PE and phosphorylethanolamine .
  • PE’s molecular weight depends on fatty acid composition, while phosphorylethanolamine is a small, water-soluble metabolite .

Analytical Challenges

  • This compound: Requires advanced techniques like HPLC coupled with fluorescence detection or mass spectrometry (MS) due to its low natural abundance and adduct complexity .
  • PE : Readily analyzed via thin-layer chromatography (TLC) or HPLC, with MS providing detailed speciation of acyl chains .
  • Phosphorylethanolamine: Easily quantified using liquid chromatography-MS (LC-MS) or nuclear magnetic resonance (NMR) due to its small size and solubility .

Preparation Methods

Synthesis Protocol

  • PE Preparation : Follow the three-step method from CN102964378A to synthesize PE (e.g., DPPE, DSPE).

  • Sulfonation :

    • Dissolve 1 mmol PE in 10 mL anhydrous DCM.

    • Add 1.2 mmol pyrenesulfonyl chloride and 2.5 mmol triethylamine.

    • Stir at 20°C for 12 hours under nitrogen.

  • Purification :

    • Wash with 0.1 M HCl to remove unreacted sulfonyl chloride.

    • Isulate via silica gel chromatography (eluent: chloroform/methanol 9:1).

Yield and Purity

ParameterValue
Reaction Yield65–75%
Purity (HPLC)≥97%
Mass Spec (M+H)+Calculated: 932.4

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (4.6 × 250 mm).

  • Mobile Phase : Acetonitrile/water (85:15) with 0.1% trifluoroacetic acid.

  • Retention Time : 12.3 minutes for Pyr-SO2-PE.

Mass Spectrometry

  • MALDI-TOF : Observed [M+H]+ at m/z 932.4 aligns with theoretical mass.

  • Fragmentation : Peaks at m/z 693 (PE backbone) and 239 (pyrenesulfonyl group) confirm structure.

Fluorescence Spectroscopy

  • Excitation/Emission : 345 nm / 395 nm (pyrene monomer), 470 nm (excipimer).

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Cause : Hydrolysis of pyrenesulfonyl chloride in moisture.

    • Solution : Use anhydrous solvents and inert atmosphere.

  • Low Yield :

    • Cause : Steric hindrance from bulky pyrene group.

    • Solution : Increase reaction time to 24 hours.

Industrial and Research Applications

  • Membrane Studies : Pyr-SO2-PE’s fluorescence anisotropy measures lipid bilayer rigidity.

  • Drug Delivery : Conjugation with liposomes enables tracking of cellular uptake .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing pyrenesulfonylphosphatidylethanolamine via base exchange?

  • Methodological Answer : Base exchange reactions for phosphatidylethanolamine derivatives require precise control of pH (6.5–7.5), temperature (37°C), and enzyme-to-substrate ratios (e.g., 0.1–0.3 U/mg protein). For pyrenesulfonyl modifications, ensure the reaction mixture includes pyrenesulfonyl chloride in a 1:2 molar ratio to phosphatidylethanolamine. Monitor reaction progress via thin-layer chromatography (TLC) with a solvent system of chloroform:methanol:water (65:25:4 v/v). Validate purity using column chromatography (silica gel) and confirm via mass spectrometry .

Q. How can fluorescence spectroscopy be optimized for detecting this compound in lipid bilayers?

  • Methodological Answer : Pyrene’s excimer fluorescence (emission ~470 nm) is sensitive to environmental polarity. Use a fluorometer with excitation at 344 nm and emission scans from 370–600 nm. To minimize background noise, prepare lipid bilayers in phosphate-buffered saline (PBS, pH 7.4) and avoid detergents. Calibrate with standard curves (0.1–10 µM) and validate using negative controls (unmodified phosphatidylethanolamine) .

Q. What purification methods are effective for isolating this compound from byproducts?

  • Methodological Answer : After synthesis, separate unreacted pyrenesulfonyl chloride using dialysis (10 kDa cutoff) against deionized water. Further purify via reverse-phase HPLC (C18 column, acetonitrile:water gradient). Confirm purity via NMR (¹H and ³¹P) and compare retention times to reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence quenching data for this compound in heterogeneous membranes?

  • Methodological Answer : Discrepancies often arise from lipid phase separation or pyrene aggregation. Use atomic force microscopy (AFM) to map membrane topography and correlate with fluorescence lifetime imaging microscopy (FLIM). Perform controlled experiments with binary lipid systems (e.g., DOPC/DPPC) to isolate phase-dependent quenching effects. Statistical analysis (ANOVA) of triplicate datasets is critical to distinguish artifacts from true quenching .

Q. What strategies validate the structural integrity of this compound in complex biological matrices?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS, Q-TOF) with collision-induced dissociation (CID) to confirm the sulfonyl-phosphatidylethanolamine linkage. For in-situ validation, use cryo-electron microscopy (cryo-EM) to visualize labeled membranes. Cross-reference with NIST spectral databases for phosphorylethanolamine derivatives to identify fragmentation patterns .

Q. How should researchers design experiments to quantify this compound uptake kinetics in live cells?

  • Methodological Answer : Employ confocal microscopy with time-lapse imaging (5–60 min intervals) and a temperature-controlled stage (37°C). Use fluorescent markers (e.g., CellMask™) to delineate plasma membranes. For kinetic modeling, apply the Hill equation to uptake curves and compare across cell lines (e.g., HEK293 vs. HeLa). Include inhibitors (e.g., dynasore for clathrin-mediated endocytosis) to dissect transport mechanisms .

Q. What analytical approaches address stability challenges of this compound in aqueous buffers?

  • Methodological Answer : Hydrolysis of the sulfonyl ester bond is pH-dependent. Conduct accelerated stability studies (4°C, 25°C, 37°C) in buffers of varying pH (5.0–8.0). Monitor degradation via LC-MS and quantify half-life using first-order kinetics. For long-term storage, lyophilize the compound with trehalose (1:1 w/w) and store under argon at -80°C .

Data Analysis and Experimental Design

Q. How can researchers ensure reproducibility in this compound assays across laboratories?

  • Methodological Answer : Adopt standardized protocols for reagent preparation (e.g., Master Mix formulations to minimize batch variability) and instrument calibration (e.g., daily fluorometer checks with rhodamine B). Share raw datasets (fluorescence intensities, chromatograms) via repositories like Zenodo. Use interlaboratory studies to validate assay robustness, with Cohen’s κ >0.8 indicating high reproducibility .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Fit dose-response data to a four-parameter logistic model (IC₅₀ calculation) using nonlinear regression (GraphPad Prism®). For non-normal distributions, apply Box-Cox transformations. Use hierarchical Bayesian models to account for batch effects in multi-lab studies. Report 95% confidence intervals and effect sizes (Cohen’s d) .

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